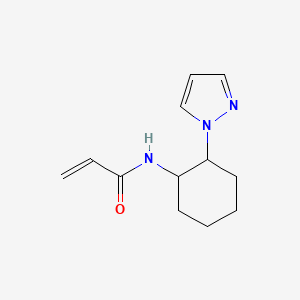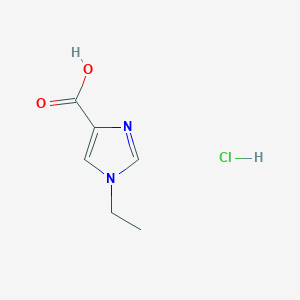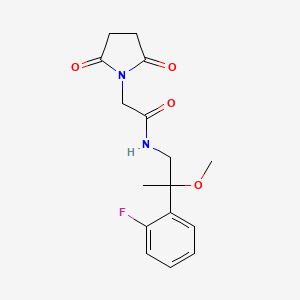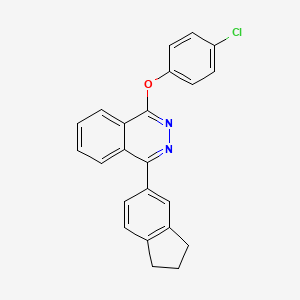
N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It was first synthesized in 1995 by John W. Huffman and his team at Clemson University. JWH-018 is known to bind to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of THC, the main psychoactive component of cannabis.
Mecanismo De Acción
N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide is known to bind to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of THC. The compound has a high affinity for these receptors and can cause a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration. The compound has also been shown to have effects on the immune system, including the activation of immune cells and the release of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. The compound also has a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the effects of synthetic cannabinoids on the brain. However, there are also limitations to the use of this compound in laboratory experiments. The compound has been shown to have significant side effects, including cardiovascular effects and potential toxicity.
Direcciones Futuras
There are several future directions for research on N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide and synthetic cannabinoids. One area of research is the development of new synthetic cannabinoids that have fewer side effects and greater therapeutic potential. Another area of research is the development of new methods for synthesizing this compound and other synthetic cannabinoids. Finally, research is needed to better understand the long-term effects of synthetic cannabinoids on the brain and body, as well as their potential therapeutic uses.
Métodos De Síntesis
N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide is synthesized using a multi-step process that involves the reaction of cyclohexanone with hydrazine to form 1,2-diaminocyclohexane. This compound is then reacted with 1-bromo-3-methylbut-2-en-1-one to form this compound. The synthesis of this compound is relatively simple and can be done using common laboratory equipment.
Aplicaciones Científicas De Investigación
N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain. The compound has been shown to have similar effects to THC, including euphoria, relaxation, and altered perception. This compound has also been used to study the effects of synthetic cannabinoids on the immune system, as well as their potential therapeutic uses.
Propiedades
IUPAC Name |
N-(2-pyrazol-1-ylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-12(16)14-10-6-3-4-7-11(10)15-9-5-8-13-15/h2,5,8-11H,1,3-4,6-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUXTXVIUQRBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCCC1N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2677274.png)
![1-[(1-Methylpiperidin-4-yl)oxy]isoquinoline](/img/structure/B2677276.png)
![3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2677279.png)
![2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide](/img/structure/B2677281.png)


![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2677288.png)

![N-(2-chlorobenzyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2677291.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2677293.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2677294.png)


